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Roniciclib: Core Drug Profile

The table below summarizes the fundamental characteristics of Roniciclib.

Attribute Description

Generic Name Roniciclib [1]

Code/CAS Number BAY 1000394 / 1223498-69-8 [1]

Chemical Formula C₁₈H₂₁F₃N₄O₃S [1]

Molecular Weight 430.45 g/mol [1]

Mechanism of
Action

Potent, oral small-molecule pan-CDK inhibitor [2] [3].

Primary Targets
(IC₅₀ ≤ ~20 nM)

Cell-cycle CDKs: CDK1, CDK2, CDK3, CDK4 [3] [1]. Transcriptional CDKs:
CDK7, CDK9. Also inhibits non-CDK kinases like Aurora A (IC₅₀ ≤ 50 nM) [3].

Status Investigational; clinical development appears discontinued (studies
terminated/withdrawn) [1].
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CDK Signaling Pathway and Roniciclib's Mechanism

Roniciclib simultaneously targets two key CDK families, disrupting both cell cycle progression and

oncogenic transcription.
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Roniciclib's dual inhibition of cell cycle and transcriptional CDKs [2] [3].

Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4, roniciclib disrupts the orderly progression
from G2 to M phase, leading to G2/M phase arrest [3] [4]. This prevents cancer cells from

undergoing mitosis.
Transcriptional Repression: Inhibition of CDK7 and CDK9 blocks the phosphorylation of RNA

polymerase II, a critical step in gene transcription. This rapidly reduces the levels of short-lived pro-
survival proteins like Mcl-1 and survivin, tipping the balance toward apoptosis [2] [3].

Caspase-3 Activation: The drug induces cleavage and activation of caspase-3, a key executioner
protease in the apoptotic pathway, as demonstrated in anaplastic thyroid cancer (ATC) and medullary

thyroid cancer (MTC) cell lines [3] [4].

Preclinical Efficacy and Cytotoxicity Data
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Roniciclib demonstrated potent, dose-dependent anti-proliferative and pro-apoptotic effects across various

cancer models.

Cancer Model Experimental Finding Key Metrics

Anaplastic Thyroid
Cancer (ATC)

Dose-dependent cytotoxicity & G2/M phase arrest

[3].

Median-Effect Dose
(Dm): 9.7 - 16.4 nM [3].

Medullary Thyroid
Cancer (MTC)

Dose-dependent cytotoxicity & caspase-3

activation [4].

Median-Effect Dose
(Dm): 9.6 - 16.8 nM [4].

ATC & MTC (In
Vivo)

Significant tumor growth inhibition in xenograft

models; combination with sorafenib showed
enhanced efficacy in MTC [3] [4].

No reported morbidity,

indicating tolerable toxicity
in these models [4].

Small-Cell Lung
Cancer (SCLC)
Xenografts

Potent efficacy in inhibiting tumor growth; additive
effect when combined with cisplatin/etoposide

without worsening tolerability [2].

Detailed Experimental Protocols

For researchers seeking to replicate or analyze key studies, here are the core methodologies used in

preclinical evaluations.

In Vitro Cytotoxicity and IC₅₀ Determination

Cell Lines: Human cancer cell lines (e.g., ATC lines 8505C, 8305C, KAT18; MTC lines TT, DRO81-1)
[3] [4].

Proliferation Assay: Cells treated with a series of roniciclib concentrations (e.g., two-fold dilutions
from 100 nM). Cytotoxicity is measured over 2-4 days using Lactate Dehydrogenase (LDH) release

assay or by direct counting of viable cells [3] [4].
Data Analysis: Dose-response curves are analyzed using software like CompuSyn to calculate the

median-effect dose (Dm), which reflects IC₅₀ [3] [4].

Apoptosis Analysis via Caspase-3 Activity
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Assay Principle: A fluorometric assay kit measures the cleavage of a caspase-3-specific substrate,

which generates a fluorescent signal proportional to enzyme activity [3] [4].
Protocol: Cells treated with roniciclib (e.g., 25-100 nM) or vehicle for 24 hours. Cell lysates are

incubated with the substrate. Fluorescence is measured, and data is presented as optical density
(OD) units. Activation is confirmed by immunofluorescence staining for cleaved caspase-3 [3] [4].

Cell Cycle Distribution Analysis

Staining: Cells treated with roniciclib (e.g., 25 nM for 24 hours), then fixed and stained with

Propidium Iodide (PI), which binds to DNA [3].
Analysis: DNA content is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and

G2/M phases is quantified based on DNA content. Roniciclib typically shows a significant increase in
the proportion of cells in the G2/M phase [3].

Clinical Trial Data and Safety Profile

Clinical evaluation identified an acceptable safety profile and preliminary efficacy, though development was

halted.

Parameter Details from Phase I Studies

Recommended Schedule 3 days on / 4 days off, 21-day cycle (5 mg twice daily) was better

tolerated than 4 weeks on / 2 weeks off [2].

Recommended Phase II Dose
(RP2D)

5 mg twice daily (3 days on/4 days off) for solid tumors [2].

Most Common Related
Adverse Events

Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting

(57.7%) [2].

Pharmacokinetics Rapid absorption after oral administration; exposure increased dose-

proportionally [2].

Efficacy (Disease Control
Rate)

Ovarian cancer: 40.9% (n=25). SCLC: 17.4% (n=33). Tumors with
CDK-pathway mutations: 33.3% (n=6) [2].
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Parameter Details from Phase I Studies

Clinical Status Studies were terminated or withdrawn, indicating discontinuation of
clinical development [1].

Research Implications and Context

Pan-CDK Inhibition vs. Selectivity: Roniciclib represents the "first-generation" approach of broad
CDK inhibition. While this demonstrated broad anti-proliferative potential, subsequent drug

development has shifted toward more selective inhibitors (e.g., CDK4/6 inhibitors like palbociclib in
breast cancer) to improve therapeutic windows [5] [6].

Overcoming Resistance: Preclinical data showing efficacy in ATC and MTC, which are often
treatment-resistant, provides a rationale for targeting CDKs in aggressive cancers with limited options

[3] [4]. The enhanced effect in combination with sorafenib in MTC highlights a promising combinatorial
strategy [4].

The research on roniciclib provides a valuable foundational understanding of pan-CDK inhibition, which

continues to inform the development of newer, more targeted therapeutic agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Roniciclib cyclin-dependent kinase signaling pathway]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548254#roniciclib-cyclin-

dependent-kinase-signaling-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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